molecular formula C9H12BFO3 B1340017 2-Fluoro-6-propoxyphenylboronic acid CAS No. 870777-18-7

2-Fluoro-6-propoxyphenylboronic acid

Cat. No.: B1340017
CAS No.: 870777-18-7
M. Wt: 198 g/mol
InChI Key: MRVRMZWHFZYTCY-UHFFFAOYSA-N
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Description

“(2-Fluoro-6-propoxyphenyl)boronic acid” is a chemical compound with the molecular formula C9H12BFO3 . It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da .


Molecular Structure Analysis

The molecular structure of “(2-Fluoro-6-propoxyphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group at the 2nd position and a propoxy group at the 6th position .


Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-6-propoxyphenyl)boronic acid”, are known to undergo a variety of chemical reactions. One of the most well-studied reactions is their interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction forms the basis of many sensing applications .


Physical and Chemical Properties Analysis

“(2-Fluoro-6-propoxyphenyl)boronic acid” has a molecular formula of C9H12BFO3, an average mass of 197.999 Da, and a monoisotopic mass of 198.086349 Da .

Scientific Research Applications

Fluorine Substituents and Boronic Acid Properties

The introduction of fluorine atoms into phenylboronic compounds, such as (2-fluoro-6-propoxyphenyl)boronic acid, significantly impacts their chemical properties and applications in scientific research. Fluoro-substituted boronic acids are distinguished by their electron-withdrawing character, which influences their Lewis acidity, hydrolytic stability, structural behavior in crystals and solutions, and spectroscopic properties. These attributes make them useful in organic synthesis, analytical chemistry, materials science, biology, and medicine, where the Lewis acidity of boron atoms plays a pivotal role in various chemical reactions and interactions (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Boronic Acid-Diol Complexation for Biomaterials

Boronic acids, including fluorinated variants, exhibit a pronounced ability to bind with biologically relevant diols, such as saccharides and peptidoglycans. This property is exploited in the development of biomaterials, especially in the preparation of hydrogels that exhibit dynamic covalent or responsive behavior. Understanding the structure-reactivity relationships that govern these boronic acid-diol interactions is critical for optimizing binding affinity, which is essential for applications in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Fluorescent Chemosensors for Biological Active Substance Detection

Fluoro-substituted boronic acids are integral to the development of selective fluorescent chemosensors, capable of detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. These chemosensors operate by forming cyclic esters with cis-1,2- or 1,3-diols, altering their fluorescence properties, which can be quantitatively measured. This mechanism is instrumental in probing bioactive substances, critical for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling

The Suzuki–Miyaura coupling, a pivotal carbon–carbon bond-forming reaction, benefits from the use of aryl boronic acids, including fluoro-substituted variants. A novel nickel-catalysed method facilitates the coupling of aryl boronic acids with acid fluorides, eliminating the need for an exogenous base. This approach is particularly beneficial for base-sensitive boronic acids and expands the substrate scope of the Suzuki–Miyaura reaction to include bioactive carboxylic acids, thus opening new avenues in organic and medicinal chemistry (Malapit et al., 2018).

Safety and Hazards

While specific safety data for “(2-Fluoro-6-propoxyphenyl)boronic acid” is not available, boronic acids are generally considered hazardous. They can be harmful if swallowed and can cause eye irritation .

Future Directions

Boronic acids, including “(2-Fluoro-6-propoxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research. They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Mechanism of Action

Target of Action

Boronic acids, including 2-fluoro-6-propoxyphenylboronic acid, are often used in suzuki-miyaura coupling reactions , suggesting that their targets could be various organic compounds that participate in these reactions.

Mode of Action

The mode of action of this compound involves its interaction with its targets in the Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the Suzuki-Miyaura coupling reactions . The downstream effects of these reactions include the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by factors such as their stability, solubility, and susceptibility to hydrolysis .

Result of Action

The molecular and cellular effects of the action of this compound are the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, which can have numerous applications in chemical and pharmaceutical industries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids, including this compound, is known to be strongly influenced by pH . Additionally, certain boronic acids are known to decompose in air , suggesting that the stability of this compound could also be affected by exposure to air.

Biochemical Analysis

Biochemical Properties

(2-Fluoro-6-propoxyphenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes and proteins, particularly those involved in carbohydrate metabolism and signaling pathways. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access. Additionally, (2-Fluoro-6-propoxyphenyl)boronic acid can interact with glycoproteins and glycolipids, affecting their function and stability .

Cellular Effects

The effects of (2-Fluoro-6-propoxyphenyl)boronic acid on cells are multifaceted. It can influence cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism. For example, its interaction with proteases can modulate the activity of signaling molecules, thereby affecting processes such as cell proliferation, apoptosis, and differentiation. Moreover, (2-Fluoro-6-propoxyphenyl)boronic acid can impact cellular metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle, potentially leading to changes in energy production and metabolic flux .

Molecular Mechanism

At the molecular level, (2-Fluoro-6-propoxyphenyl)boronic acid exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzymes by forming a stable complex with the active site, preventing substrate binding and catalysis. This inhibition can lead to downstream effects on cellular processes and gene expression. Additionally, (2-Fluoro-6-propoxyphenyl)boronic acid can modulate protein function by binding to specific amino acid residues, altering their conformation and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Fluoro-6-propoxyphenyl)boronic acid can change over time due to its stability and degradation. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Over time, it may undergo hydrolysis or oxidation, leading to a decrease in its efficacy. Long-term exposure to (2-Fluoro-6-propoxyphenyl)boronic acid can result in cumulative effects on cellular function, including potential cytotoxicity and altered metabolic activity .

Dosage Effects in Animal Models

The effects of (2-Fluoro-6-propoxyphenyl)boronic acid in animal models vary with dosage. At low doses, it can selectively inhibit target enzymes without significant toxicity. At higher doses, it may exhibit off-target effects and toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which adverse effects become prominent .

Metabolic Pathways

(2-Fluoro-6-propoxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key enzymes in glycolysis and the citric acid cycle, affecting metabolic flux and energy production. Additionally, it can interact with cofactors such as NAD+ and FAD, modulating their activity and availability. These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (2-Fluoro-6-propoxyphenyl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be taken up by cells via specific transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria .

Subcellular Localization

The subcellular localization of (2-Fluoro-6-propoxyphenyl)boronic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production. Additionally, its localization to the nucleus can influence gene expression by modulating transcription factors and other nuclear proteins .

Properties

IUPAC Name

(2-fluoro-6-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-6-14-8-5-3-4-7(11)9(8)10(12)13/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVRMZWHFZYTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584541
Record name (2-Fluoro-6-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-18-7
Record name B-(2-Fluoro-6-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870777-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-6-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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